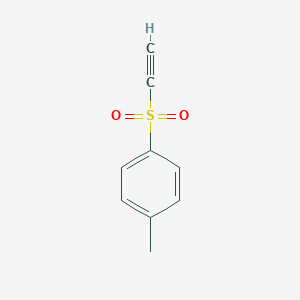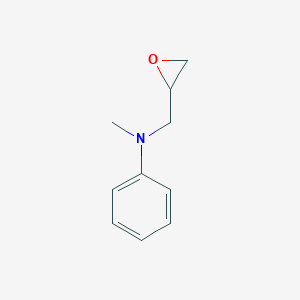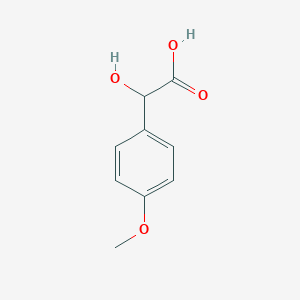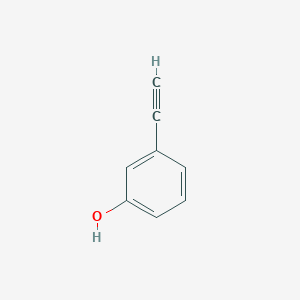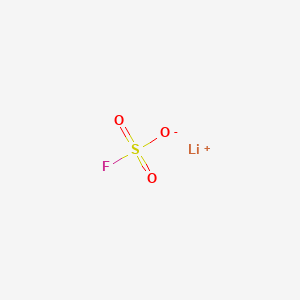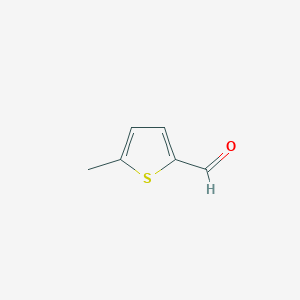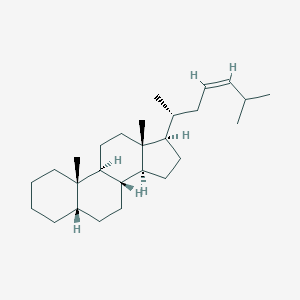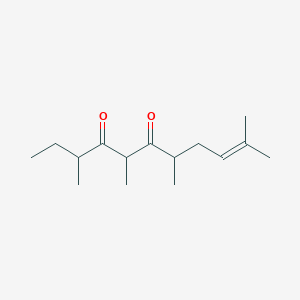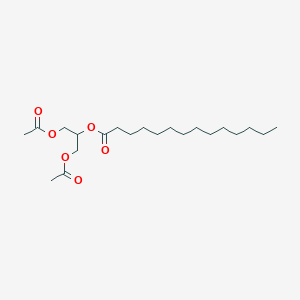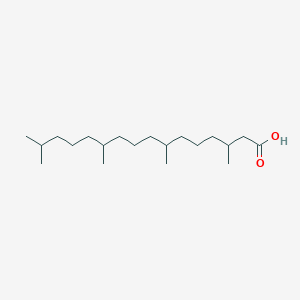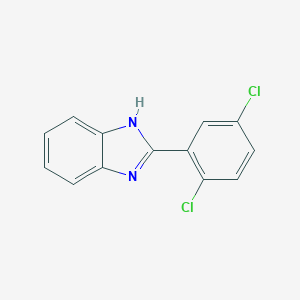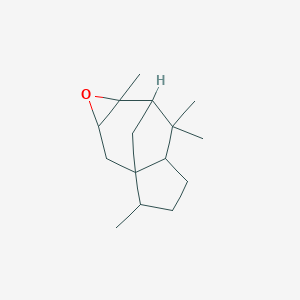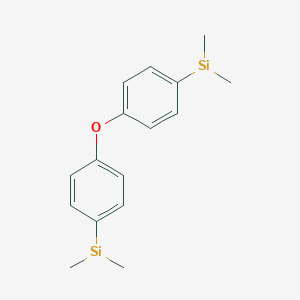
(Oxybis(4,1-phenylene))bis(dimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Oxybis(4,1-phenylene))bis(dimethylsilane) is an organosilicon compound with the molecular formula C16H22OSi2 It is characterized by the presence of two dimethylsilyl groups attached to a central oxybis(4,1-phenylene) structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Oxybis(4,1-phenylene))bis(dimethylsilane) typically involves the reaction of 4-bromophenol with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the dimethylsilyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods: Industrial production of (Oxybis(4,1-phenylene))bis(dimethylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified by distillation or chromatography to remove any impurities and by-products.
化学反应分析
Types of Reactions: (Oxybis(4,1-phenylene))bis(dimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane groups to silanol or siloxane groups.
Substitution: The dimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines are used in the presence of a base.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silanol or siloxane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
(Oxybis(4,1-phenylene))bis(dimethylsilane) has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and composites.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical devices.
Industry: Utilized in the production of specialty chemicals and coatings.
作用机制
The mechanism of action of (Oxybis(4,1-phenylene))bis(dimethylsilane) involves its ability to undergo various chemical transformations due to the presence of reactive silane groups. These groups can participate in oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the type of reaction and the conditions employed.
相似化合物的比较
(Oxybis(4,1-phenylene))bis(dimethylsilanol): Similar structure but with hydroxyl groups instead of dimethylsilyl groups.
(Oxybis(4,1-phenylene))dimethanol: Contains hydroxyl groups instead of silane groups.
(Oxybis(4,1-phenylene))bis(trimethylsilane): Similar structure but with trimethylsilyl groups.
Uniqueness: (Oxybis(4,1-phenylene))bis(dimethylsilane) is unique due to its specific combination of dimethylsilyl groups and the central oxybis(4,1-phenylene) structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in materials science, organic synthesis, and industry.
属性
InChI |
InChI=1S/C16H20OSi2/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTFFLFCESNROB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
